Pallavicinolide A

Description

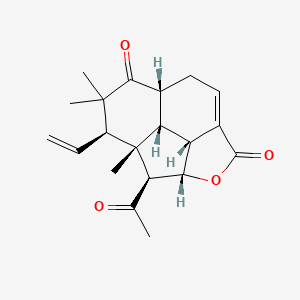

Structure

3D Structure

Properties

Molecular Formula |

C20H24O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(1S,7R,10R,11S,12S,13R,14S)-14-acetyl-10-ethenyl-9,9,11-trimethyl-2-oxatetracyclo[9.2.1.04,13.07,12]tetradec-4-ene-3,8-dione |

InChI |

InChI=1S/C20H24O4/c1-6-12-19(3,4)17(22)11-8-7-10-13-15(11)20(12,5)14(9(2)21)16(13)24-18(10)23/h6-7,11-16H,1,8H2,2-5H3/t11-,12+,13+,14-,15-,16+,20+/m1/s1 |

InChI Key |

XBHFSRRXPYMPED-VUTIQODZSA-N |

Isomeric SMILES |

CC(=O)[C@@H]1[C@@H]2[C@@H]3[C@@H]4[C@]1([C@H](C(C(=O)[C@@H]4CC=C3C(=O)O2)(C)C)C=C)C |

Canonical SMILES |

CC(=O)C1C2C3C4C1(C(C(C(=O)C4CC=C3C(=O)O2)(C)C)C=C)C |

Synonyms |

pallavicinolide A |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Pallavicinolide a

Methodologies for Isolation from Natural Sources

The primary natural sources of Pallavicinolide A and related diterpenoids are liverworts belonging to the Pallavicinia genus, such as Pallavicinia subciliata and Pallavicinia ambigua. researchgate.netresearchgate.netsdu.edu.cn The isolation of the pure compound from the raw plant material is a multi-step process involving careful extraction followed by meticulous chromatographic separation.

Following initial extraction, the resulting crude mixture, which contains numerous metabolites, requires purification to isolate this compound. Column chromatography over silica (B1680970) gel is a fundamental technique employed for this purpose. mnhn.fr This method separates compounds based on their differential polarity and affinity for the stationary phase (silica gel).

The process typically involves:

Loading the concentrated crude extract onto a column packed with silica gel.

Eluting the column with a solvent system of gradually increasing polarity. A common mobile phase consists of a gradient of n-hexane and ethyl acetate. researchgate.net

Collecting the eluted solvent in a series of fractions.

Analyzing the fractions using Thin-Layer Chromatography (TLC) to identify those containing the target compound. researchgate.netbioline.org.br

Combining the pure fractions and evaporating the solvent to yield isolated this compound.

The initial step in isolating this compound from the liverwort biomass is a solvent extraction. The dried and powdered plant material is macerated in an appropriate organic solvent to draw out the lipophilic secondary metabolites, including diterpenoids. bioline.org.br Diethyl ether is a commonly utilized solvent for obtaining extracts from Pallavicinia species that contain these characteristic compounds. researchgate.netmnhn.fr The solvent is then evaporated under reduced pressure to yield a concentrated crude extract, which is subsequently subjected to chromatographic purification.

Advanced Chromatographic Separation Techniques

Spectroscopic and Spectrometric Approaches for Structural Determination

The definitive determination of the complex molecular architecture of this compound is accomplished through the extensive use of Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This non-destructive technique provides detailed information about the carbon skeleton and the spatial arrangement of atoms within the molecule.

A full structural assignment of this compound necessitates a suite of NMR experiments, including both one-dimensional (1D) and two-dimensional (2D) techniques. researchgate.net

One-dimensional NMR spectra provide the foundational data for structural elucidation.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. ucalgary.ca The chemical shift (δ) of each signal indicates the type of proton (e.g., olefinic, aliphatic), while the splitting pattern (multiplicity) provides information about the number of adjacent protons. The integration of the signals corresponds to the relative number of protons in each environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms within the molecule. pressbooks.publibretexts.org The chemical shift of each carbon signal is indicative of its functional group type (e.g., carbonyl, alkene, alkane). bhu.ac.in Spectra are typically acquired with broadband proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org

Table 1: Representative ¹H NMR Data for this compound (Data obtained from synthetic efforts aimed at replicating the natural product)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.54 | s | 1H |

| 6.28 | s | 1H |

This table contains partial data based on available sources. escholarship.org A complete assignment requires comprehensive 2D NMR analysis.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 205-220 | RCOR' (Ketone) |

| 170-180 | RCOOR (Ester/Lactone) |

| 110-150 | Alkenes, Aromatics |

| 70-80 | Alkyne |

| 50-70 | C–O |

| 10-40 | Aliphatics |

This table provides typical chemical shift ranges for the functional groups present in this compound. pressbooks.pubbhu.ac.in Specific assignments are confirmed by 2D NMR.

Two-dimensional NMR experiments are indispensable for assembling the complete structure by revealing correlations between nuclei. epfl.chcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (¹H-C-¹H). creative-biostructure.comemerypharma.com Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks throughout the molecule's carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.chprinceton.edu It provides a definitive link between the ¹H and ¹³C spectra, enabling the assignment of carbon resonances based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the three-dimensional structure of the molecule. sdu.edu.cn NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. creative-biostructure.com The presence of NOESY cross-peaks is used to determine the relative stereochemistry of substituents on the fused ring system, confirming the all-cis fusion of the rings.

Nuclear Overhauser Effect (NOE) and NOE Difference Spectroscopy for Stereochemical Elucidation

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, providing essential information about a molecule's weight and elemental composition. msu.edubroadinstitute.org In the analysis of this compound, MS played a key role in determining its molecular formula and in understanding its fragmentation patterns, which can offer clues about its substructures. msu.educhemsociety.org.ng

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of a molecule's mass. und.edu This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.netresearchgate.net For this compound, HR-ESI-MS provided an accurate mass measurement, which, in conjunction with other data, allowed for the unambiguous determination of its molecular formula. researchgate.netnih.gov The technique involves creating gas-phase ions from a solution and then analyzing them in a high-resolution mass analyzer, yielding a highly accurate mass-to-charge ratio. und.edunih.gov

| Technique | Information Obtained | Relevance to this compound |

| HR-ESI-MS | Precise molecular weight and elemental composition. researchgate.netresearchgate.net | Confirmed the molecular formula of this compound. researchgate.net |

| Fragmentation Analysis | Structural motifs and connectivity. msu.edu | Provided insights into the substructures of the molecule. |

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. veranova.comresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The way the X-rays are scattered by the electrons in the molecule allows for the creation of a detailed electron density map, from which the precise positions of all atoms can be determined. nih.gov

For this compound, obtaining a suitable single crystal was a critical step. Once achieved, X-ray diffraction analysis provided an unambiguous assignment of the absolute configuration of all its chiral centers. veranova.comnih.gov The ability of this method to distinguish between enantiomers is based on the phenomenon of anomalous dispersion, which is particularly effective when heavier atoms are present, but modern techniques have made it possible even for molecules containing only lighter atoms like oxygen. mit.educhem-soc.si

| Parameter | Description |

| Crystal System | The crystal system to which this compound belongs (e.g., orthorhombic, monoclinic). |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Flack Parameter | A value used to confirm the absolute configuration of the molecule. nih.gov |

Advanced UV-Visible and Infrared (IR) Spectroscopy in Structural Analysis

UV-Visible and Infrared (IR) spectroscopy provide valuable information about the functional groups and electronic properties of a molecule. libretexts.orgphosphortech.com

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. libretexts.orgmdpi.com The presence of chromophores, or light-absorbing groups, in this compound would give rise to characteristic absorption bands, providing information about its electronic structure and any conjugated systems. libretexts.orgagriculturejournals.cz

Infrared spectroscopy, on the other hand, probes the vibrational modes of the molecule. researchgate.net Different functional groups (e.g., carbonyls, hydroxyls, alkenes) absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint. chemsociety.org.ngresearchgate.net The IR spectrum of this compound would have been used to identify the presence of key functional groups, corroborating the structural information obtained from NMR and MS. chemsociety.org.ngresearchgate.net

| Spectroscopic Technique | Wavelength/Wavenumber Range | Information Gleaned for this compound |

| UV-Visible Spectroscopy | 200-800 nm mdpi.com | Identification of chromophores and conjugated systems. libretexts.org |

| Infrared Spectroscopy | 4000-400 cm⁻¹ | Presence of key functional groups (e.g., C=O, O-H). researchgate.net |

Computational Methodologies in this compound Structure Elucidation

Computational chemistry has become an indispensable tool in the structural elucidation of complex natural products like this compound. nih.govfrontiersin.orgresearchgate.net These methods are often used in synergy with experimental data to refine structures and confirm stereochemical assignments. chemrxiv.org

One of the primary applications of computational methods is the prediction of spectroscopic data, such as NMR chemical shifts. frontiersin.org By calculating the expected NMR spectra for different possible stereoisomers of this compound and comparing them to the experimental data, researchers can determine the most likely structure. frontiersin.orgresearchgate.net Density functional theory (DFT) is a commonly used quantum mechanical method for these types of calculations. nih.gov

Furthermore, computational modeling can be used to predict chiroptical properties like electronic circular dichroism (ECD) spectra. nih.gov Comparing the calculated ECD spectrum of a proposed structure with the experimentally measured spectrum provides a powerful method for assigning the absolute configuration of the molecule. nih.govresearchgate.net These computational approaches, when combined with the experimental data from NMR, MS, and X-ray crystallography, provide a high degree of confidence in the final elucidated structure of this compound. nih.gov

An in-depth examination of this compound, a notable diterpenoid natural product, reveals a fascinating intersection of complex chemical structure and advanced analytical techniques. This article focuses exclusively on the isolation and sophisticated methods employed in the structural elucidation of this compound.

Synthetic Strategies for Pallavicinolide a and Its Analogues

Total Synthesis Approaches for Pallavicinolide A

The total synthesis of this compound has been a subject of considerable interest, leading to the development of several elegant and efficient synthetic routes. These strategies are often inspired by the proposed biosynthetic pathway of the natural product or rely on novel synthetic transformations to construct the complex polycyclic framework.

Biomimetic synthesis attempts to mimic the proposed biosynthetic route of a natural product in the laboratory. The first total synthesis of (±)-Pallavicinolide A, accomplished by Wong and coworkers, is a prominent example of a biomimetic approach. researchgate.netnih.gov This synthesis is notable for its use of three key biomimetic transformations to assemble the complex tetracyclic core of the molecule. nih.govresearchgate.net

The key steps in this synthesis include:

A base-promoted Grob fragmentation: This reaction was employed to open a key ring system, mimicking a crucial bond cleavage event in the biosynthesis. researchgate.netnih.gov

A singlet oxygen oxidation: This step introduced necessary oxygen functionality, mirroring an enzymatic oxidation process. researchgate.netnih.gov

An intramolecular Diels-Alder cycloaddition: This powerful reaction was used to construct the fused ring system in a stereocontrolled manner. researchgate.netnih.govresearchgate.net

This biomimetic strategy not only successfully yielded this compound but also provided strong support for its proposed biosynthetic pathway. nih.gov The synthesis commenced from the well-known (±)-Wieland-Miescher ketone, demonstrating an efficient approach to this complex natural product. researchgate.net

While biomimetic approaches are elegant, non-biomimetic strategies offer alternative and often more flexible routes to complex molecules. These syntheses are not constrained by the proposed biosynthetic pathway and can leverage a wider range of modern synthetic methodologies. In the case of this compound, a notable non-biomimetic approach was reported that featured a polarity-matched tetraene which underwent spontaneous cyclization. organic-chemistry.orgoup.com This spontaneous intramolecular Diels-Alder reaction highlights the power of strategically designed precursors in simplifying complex cyclizations. organic-chemistry.orgoup.com

The pursuit of this compound and its analogues has spurred significant innovation in synthetic methodology. These advancements have not only enabled the successful synthesis of these challenging targets but have also contributed to the broader field of organic synthesis.

A recurring and pivotal transformation in the synthesis of this compound is the intramolecular Diels-Alder (IMDA) reaction. researchgate.netresearchgate.net This powerful cycloaddition has been instrumental in constructing the complex 6/6/5/5 fused tetracyclic framework of the molecule. researchgate.net In a biomimetic approach, the IMDA reaction of a tetraene intermediate proceeded spontaneously upon its formation to furnish the core structure of this compound. organic-chemistry.orgoup.com This highlights the efficiency of the IMDA reaction when the reacting partners are electronically well-matched. organic-chemistry.orgoup.com The stereoselectivity of the IMDA reaction is often high, allowing for the controlled formation of multiple stereocenters in a single step. researchgate.net

| Key Reaction | Description | Significance in this compound Synthesis |

| Intramolecular Diels-Alder (IMDA) Cycloaddition | A cycloaddition reaction between a diene and a dienophile that are part of the same molecule. | Crucial for the construction of the fused polycyclic core of this compound, often proceeding with high stereocontrol. researchgate.netresearchgate.netorganic-chemistry.orgoup.com |

Controlling stereochemistry is a central challenge in the synthesis of complex natural products like this compound. Synthetic chemists have employed a variety of stereoselective and enantioselective transformations to address this challenge. Stereoselective reactions are those that preferentially form one stereoisomer over others. chemistrydocs.cominflibnet.ac.in In the synthesis of related Pallavicinia diterpenoids, highly diastereoselective sequential Michael additions have been used to construct the bicyclo[2.2.2]octane core, generating two quaternary carbon centers with high stereocontrol. researchgate.net

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, has also been a key focus. chemistrydocs.com For instance, the enantioselective total syntheses of (−)-pallambins A–D were achieved using a palladium-catalyzed enantioselective decarboxylative allylation to create a chiral all-carbon quaternary stereocenter. researchgate.net

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.orglibretexts.orgiupac.org These reactions have found significant application in the synthesis of this compound and its analogues. tohoku.ac.jp

Notable applications include:

Suzuki Reaction: This reaction, which couples an organoboron compound with an organohalide, is a versatile method for C-C bond formation. nobelprize.org

Heck Reaction: This reaction involves the coupling of an alkene with an organohalide. libretexts.org

Palladium-catalyzed oxidative cyclization: This transformation has been employed to assemble the [3.2.1]-bicyclic moiety found in related natural products. researchgate.netresearchgate.net

The use of palladium catalysis has enabled the efficient construction of key fragments and the strategic formation of crucial carbon-carbon bonds within the complex architecture of these natural products. researchgate.netresearchgate.netrsc.org

Key Methodological Innovations in Total Synthesis

Strategic C-C Bond Forming and Cleavage Reactions

The construction and modification of the carbon skeleton of this compound and related seco-labdane terpenoids heavily rely on strategic C-C bond forming and cleavage reactions. These reactions are not merely steps in a linear sequence but are often the linchpins of the entire synthetic design, enabling access to complex and often strained ring systems.

A notable biomimetic approach to the total synthesis of (±)-pallavicinolide A highlights the use of a base-promoted Grob fragmentation. nih.gov This type of reaction is a powerful tool for the cleavage of a C-C bond, leading to the formation of a new π-system and altering the molecular framework in a controlled manner. In the biogenesis of seco-terpenoids, C-C bond cleavage is a diversifying process that generates significant molecular complexity. chemrxiv.org This biosynthetic principle has been harnessed in the total synthesis of related compounds like leonuketal, where an unusual Shapiro-type fragmentation, which also involves C-C bond cleavage, was a key step in an auxiliary ring strategy. chemrxiv.orgsogang.ac.kr

The strategic cleavage of C-C bonds can remodel carbocyclic skeletons, offering non-intuitive but powerful retrosynthetic disconnections. sci-hub.seresearchgate.net For instance, the synthesis of phomactins leveraged a Rh(I)-catalyzed C-C bond cleavage of a cyclobutanol (B46151) intermediate to construct the congested cyclohexyl core. sci-hub.se Such transition-metal-mediated processes can be influenced by subtle changes in substrates or reaction conditions, highlighting the intricacies of applying these reactions in complex settings. sci-hub.se

Conversely, selective C-C bond formation is equally critical. In the synthesis of related terpenoids, methods like palladium-catalyzed oxidative cyclization have been employed to assemble bicyclic systems. researchgate.net Furthermore, modern photoredox catalysis strategies are being explored for both C-C bond formation and cleavage under mild, red-light-driven conditions, demonstrating the continuous evolution of synthetic tools applicable to complex natural product synthesis. researchgate.net The strategic application of both bond-forming and bond-breaking reactions is a testament to the ingenuity required to synthesize architecturally complex molecules like this compound. chemrxiv.orgsci-hub.se

Oxidative Transformations (e.g., Singlet Oxygen Oxidation, C-H Oxidation)

Oxidative transformations are pivotal in the synthesis of this compound and its analogues, serving to introduce key functional groups and facilitate skeletal rearrangements. nih.govsyr.edu A key biomimetic step in the first total synthesis of (±)-pallavicinolide A was the use of singlet oxygen oxidation. nih.gov This reaction, often involving the oxidation of a furan (B31954) intermediate, is a powerful method for installing oxygen functionality and is inspired by biosynthetic pathways. nih.gov

The broader class of seco-labdane terpenoids, to which this compound belongs, often feature complex oxidation patterns. Biosynthetically, C-C bond cleavage events are typically oxidative, and the resulting increase in oxidation state can trigger further skeletal rearrangements like ketalizations or aldol (B89426) reactions. chemrxiv.orgsogang.ac.kr This highlights the close relationship between oxidative transformations and the generation of structural diversity in this family of natural products.

In synthetic efforts towards related compounds, various oxidative methods have been employed. For example, the synthesis of leonuketal involved an oxidation-reduction sequence to achieve the desired stereochemistry at a key alcohol center. chemrxiv.orgsogang.ac.kr Hypervalent iodine reagents have also emerged as powerful tools for oxidative transformations in the total synthesis of natural products, including those related to this compound. scispace.comlucp.net These reagents can effect a variety of transformations, from the oxidation of alcohols to more complex oxidative cyclizations. syr.eduscispace.comlucp.net

The development of new tandem oxidation reactions continues to expand the synthetic chemist's toolkit. syr.edu These methods aim to achieve multiple transformations in a single pot, increasing efficiency and reducing step count. The strategic application of both established and novel oxidative methods is crucial for navigating the complexities of synthesizing highly oxygenated and structurally intricate molecules like this compound.

Ring-Closing Metathesis in Macrocyclic Ring System Formation

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of macrocyclic natural products due to its high functional group tolerance and the ability to form large rings, which are often challenging to construct using traditional methods. nih.govdrughunter.com While direct application of RCM in the core synthesis of this compound itself is not prominently featured in the provided sources, its utility in forming macrocycles in related complex natural product syntheses is well-documented and represents a key strategy in modern synthetic chemistry. drughunter.combeilstein-journals.org

RCM is particularly attractive for its ability to create carbon-carbon double bonds within a macrocyclic framework, which can then be further functionalized. nih.gov The success of an RCM reaction is often highly dependent on the choice of catalyst and reaction conditions, and significant effort is often dedicated to optimizing this key step. nih.govdrughunter.com

In the broader context of natural product synthesis, RCM has been used to construct a variety of macrocyclic structures. beilstein-journals.orgnsf.gov For example, it has been employed in the synthesis of diindole-based macrocycles and complex spiro-polyquinanes. beilstein-journals.org The development of kinetically E-selective RCM reactions has further expanded the utility of this method, allowing for greater control over the stereochemistry of the newly formed double bond. mit.edu This is particularly important as the biological activity of a macrocyclic compound can be dependent on the geometry of its internal alkenes. mit.edu Challenges in RCM, such as catalyst poisoning and the formation of dimeric impurities, are often addressed by careful selection of catalysts and optimization of reaction parameters. drughunter.com

Auxiliary Ring Strategies

Auxiliary ring strategies represent a sophisticated approach to the synthesis of complex molecules, wherein a temporary ring structure is introduced to control stereochemistry and facilitate challenging transformations. This auxiliary ring is later cleaved to reveal the desired functionality or structure. This strategy has been effectively demonstrated in the synthesis of seco-labdane terpenoids, a class of molecules to which this compound is related. chemrxiv.orgsogang.ac.kr

In the total synthesis of leonuketal, an 8,9-seco-labdane, an auxiliary ring strategy was instrumental. chemrxiv.orgsogang.ac.kr A bicyclic ketone was used as a synthetic linchpin to construct a monocyclic alkyne intermediate. chemrxiv.orgsogang.ac.kr This bicyclic system, which served as the auxiliary ring, was later deconstructed through an unusual Shapiro-type fragmentation reaction. chemrxiv.orgsogang.ac.kr This cleavage of the auxiliary pyran ring simultaneously formed the requisite alkyne motif, showcasing the efficiency of this approach. sogang.ac.kr

Similarly, in the synthesis of didemniserinolipid B, a natural product containing a 6,8-dioxabicyclo[3.2.1]octane core, a novel 2-allyl-4-fluorophenyl auxiliary was developed for a relay ring-closing metathesis (RRCM) reaction. nih.gov This auxiliary group facilitated the key ring-closing step, increasing the yield of the desired bicyclic ketal. nih.gov The catalyst is believed to initiate at the unhindered allyl group on the auxiliary, which is then released upon ring closure. nih.gov

Biosynthetic Investigations of Pallavicinolide a

Proposed Biosynthetic Pathways of Diterpenoids

The biosynthesis of the vast family of diterpenoids, including abietane (B96969) and seco-abietane types to which Pallavicinolide A is structurally related, originates from the universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). nih.govjmb.or.kr This precursor is itself formed in plastids through the methylerythritol phosphate (B84403) (MEP) pathway. jmb.or.krnih.gov The construction of the characteristic diterpenoid carbon skeletons is initiated by terpene synthases, also known as terpene cyclases. nih.govacs.org

The proposed biosynthetic pathway for abietane-type diterpenoids generally involves several key stages:

Cyclization of GGPP : The process begins with the cyclization of the linear GGPP molecule. This is typically a two-step process in plants and fungi, catalyzed by two distinct classes of diterpene synthases (diTPSs). jmb.or.krnih.gov

A class II diTPS, such as copalyl diphosphate synthase (CPPS), first catalyzes a protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). nih.goviastate.edumdpi.com

A class I diTPS then takes over, ionizing the diphosphate moiety of CPP to initiate a second cascade of cyclizations and rearrangements, ultimately forming the foundational tricyclic or tetracyclic skeleton of the diterpenoid, such as miltiradiene (B1257523) for the abietane family. nih.goviastate.edufrontiersin.org

Oxidative Modifications : Following the formation of the core hydrocarbon scaffold, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases. nih.govfrontiersin.org These enzymes introduce hydroxyl groups and perform other transformations that lead to the vast structural diversity seen in this class of compounds. For instance, in the biosynthesis of tanshinones (abietane-type diterpenoids), CYP450 enzymes are responsible for hydroxylations and the aromatization of the C-ring. frontiersin.org

Rearrangements and Cleavage : Many diterpenoids, particularly seco-abietanes, undergo further skeletal rearrangements or bond cleavages. These transformations are crucial for generating unique structures like that of this compound. It is hypothesized that labdane-type diterpenes are the biogenetic precursors for pallavicinolides.

Mechanistic Studies of Key Biosynthetic Steps

Mechanistic studies, combining enzymatic assays, isotopic labeling, and biomimetic chemical synthesis, have been crucial in understanding the complex reactions that form diterpenoids. Terpene cyclases catalyze these reactions by controlling highly reactive carbocationic intermediates within their active sites, guiding the cyclization and rearrangement cascades with remarkable regio- and stereospecificity. acs.orgiastate.edunih.gov

While the specific enzymes responsible for the biosynthesis of this compound have not been isolated, its total synthesis has been achieved through a biomimetic approach. nih.gov This strategy imitates the proposed biosynthetic steps in a laboratory setting, providing strong support for the plausibility of the hypothesized natural pathway. The biomimetic synthesis of (±)-Pallavicinolide A highlights three key transformations that are likely analogous to the enzymatic steps in nature. nih.govresearchgate.netresearchgate.net

The key biomimetic transformations include:

Base-Promoted Grob Fragmentation : This reaction is a type of elimination reaction that involves the cleavage of a carbon-carbon bond. In the biomimetic synthesis of this compound, a Grob-type fragmentation of a mesylate intermediate was employed. nih.govthieme-connect.de This step is proposed to mimic an enzymatic process that establishes a key structural feature of the molecule.

Singlet Oxygen Oxidation : The synthesis utilized a singlet oxygen oxidation of a furan (B31954) intermediate to construct the butenolide moiety of this compound. nih.govthieme-connect.de In nature, such oxygenation steps are typically catalyzed by specific enzymes like dioxygenases or P450s.

Intramolecular Diels-Alder Cycloaddition : A crucial step in forming the complex, fused-ring system of this compound was an intramolecular Diels-Alder reaction. nih.gov This type of [4+2] cycloaddition is a powerful bond-forming reaction. While enzymes that catalyze such reactions (Diels-Alderases) are known in natural product biosynthesis, the spontaneous cyclization observed in the chemical synthesis suggests this step may also be energetically favorable once the precursor is formed. nih.govthieme-connect.com In the synthesis, the enone required for this reaction was generated using 2-iodoxybenzoic acid (IBX). thieme-connect.de

These biomimetic achievements provide a chemical precedent for the key bond-forming and-breaking events that likely occur within the enzyme active sites during the natural biosynthesis of this compound. nih.gov

Insufficient Data Available to Fulfill Request

Following a comprehensive search of available scientific literature, it has been determined that there is not enough specific data on the chemical compound This compound to generate the requested article according to the provided detailed outline.

Extensive searches were conducted to find research pertaining to the anti-cancer activity, molecular mechanisms of anti-proliferative effects, induction of cell cycle arrest, apoptosis pathways, modulation of intracellular signaling, generation of reactive oxygen species, and disruption of mitochondrial dynamics specifically related to this compound.

The search results did not yield dedicated studies or detailed findings that would allow for a thorough and scientifically accurate discussion on these specific biological activities and mechanistic pathways for this compound. While related compounds from the liverwort family Pallaviciniaceae have been investigated for general cytotoxic properties, this information does not meet the explicit and sole focus on this compound as required by the instructions. researchgate.net

Therefore, the creation of an authoritative and detailed article strictly adhering to the specified outline for this compound is not feasible at this time due to the lack of available research data.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects

Comprehensive Structure-Activity Relationship (SAR) Analysis of Pallavicinolide A and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.comwikipedia.org For this compound, these studies involve the synthesis of a series of analogues with targeted modifications to identify the key structural features, or pharmacophore, responsible for its biological effects. While specific, comprehensive SAR data for a wide range of this compound analogues is not extensively detailed in the public domain, the general principles of SAR analysis provide a framework for how such an investigation would proceed.

The core tetracyclic skeleton of this compound presents multiple sites for structural modification. Key areas of interest for SAR studies would likely include:

The Butenolide Moiety: Alterations to this lactone ring, such as saturation, ring-opening, or substitution, would be crucial to probe its role in target binding and activity.

The Cyclohexane Rings: Modifications to the stereochemistry and substitution patterns of the fused ring system would help to understand the spatial requirements for activity.

The synthesis of analogues with systematic variations at these positions, followed by biological testing, would allow researchers to build a comprehensive SAR profile. oncodesign-services.com This information is invaluable for guiding the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Methodologies

Quantitative structure-activity relationship (QSAR) models are mathematical representations that correlate the chemical structures of compounds with their biological activities. wikipedia.orgresearchgate.net These models use physicochemical descriptors and theoretical molecular properties to predict the activity of new, unsynthesized compounds. wikipedia.org For this compound and its analogues, a QSAR study would involve compiling a dataset of synthesized compounds with their corresponding biological activity data.

Key steps in a QSAR analysis would include:

Data Set Preparation: A series of this compound analogues with measured biological activities would be selected.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue.

Model Development: Statistical methods, like multiple linear regression (MLR), would be used to build a mathematical equation relating the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. mdpi.com

Rational Design and Synthesis of this compound Analogues and Derivatives

The insights gained from SAR and QSAR studies form the basis for the rational design of new this compound analogues. rsc.orgnih.gov This approach aims to systematically modify the lead structure to improve its pharmacological properties. The total synthesis of this compound, a significant achievement in itself, opens the door for the creation of derivatives that would be inaccessible through modification of the natural product.

Synthetic strategies often focus on creating analogues with simplified structures that retain the key pharmacophoric elements, or on introducing new functional groups to enhance target interactions or improve pharmacokinetic properties. For instance, the biomimetic synthesis of (±)-pallavicinolide A showcases a synthetic route that could potentially be adapted to produce various analogues. uni-tuebingen.de The ability to synthesize these complex molecules allows for the systematic exploration of chemical space around the this compound scaffold. researchgate.net

Table 1: Examples of Potential Modifications in the Rational Design of this compound Analogues

| Modification Site | Type of Modification | Rationale |

| Butenolide Ring | Saturation to a butyrolactone | Investigate the importance of the double bond for activity. |

| Butenolide Ring | Ring-opening to a carboxylic acid | Determine if the lactone is a key recognition element or a prodrug feature. |

| Hydroxyl Group | Esterification with various acyl groups | Modulate lipophilicity and explore potential for improved cell permeability. |

| Hydroxyl Group | Inversion of stereochemistry | Assess the importance of the specific 3D orientation for target binding. |

| Side Chain | Variation in length and branching | Probe the steric tolerance of the binding pocket. |

Identification of Molecular Targets and Mechanism of Action Studies

A critical aspect of medicinal chemistry is identifying the specific molecular target(s) of a bioactive compound and elucidating its mechanism of action. nih.gov For this compound, this remains an active area of research. The structural complexity of this compound suggests that it may interact with a specific protein target rather than acting through non-specific mechanisms.

Initial studies on related compounds, such as pallambins, have explored their biological activities, which can provide clues to potential mechanisms. researchgate.net However, direct identification of the molecular targets of this compound requires dedicated experimental approaches. Techniques such as affinity chromatography, where a derivative of this compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, are powerful tools for target identification.

Once a potential target is identified, further studies are needed to validate the interaction and understand how this compound modulates its function. This can involve a combination of biochemical assays, structural biology techniques like X-ray crystallography or NMR spectroscopy, and cell-based assays to observe the downstream effects of target engagement.

Chemical Biology Approaches for Mechanistic Elucidation

Chemical biology offers a suite of powerful tools to dissect the mechanism of action of small molecules like this compound within a cellular context. scilifelab.senih.gov These approaches often involve the design and synthesis of chemical probes derived from the natural product. mdpi.com

Key chemical biology strategies include:

Affinity-Based Probes: These are analogues of this compound that incorporate a reactive group (like a photo-affinity label) and a reporter tag (like biotin (B1667282) or a fluorescent dye). mdpi.com Upon binding to its target, the probe can be covalently cross-linked and subsequently isolated and identified using the reporter tag. wwtf.at

Fluorescent Probes: A fluorescently labeled version of this compound can be used to visualize its subcellular localization and track its movement within living cells, providing clues about its site of action. mpg.de

“Tag-Free” Methods: Techniques like Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) can identify protein targets by observing changes in their thermal stability upon ligand binding, without the need for a modified probe. mdpi.com

By applying these sophisticated chemical biology techniques, researchers can gain a deeper understanding of the molecular pathways and cellular processes affected by this compound, ultimately paving the way for its potential development as a therapeutic agent. scilifelab.senih.gov

Future Directions and Research Perspectives

Advancements in Synthetic Methodologies for Enhanced Production

The first total synthesis of (±)-Pallavicinolide A was a significant achievement, utilizing a biomimetic approach that featured a base-promoted Grob fragmentation, a singlet oxygen oxidation, and an intramolecular Diels-Alder cycloaddition. researchgate.netnih.gov While elegant, future research should focus on developing more efficient and scalable synthetic routes to enable broader investigation of this molecule and its analogues.

Key areas for advancement include:

Asymmetric Synthesis: The initial synthesis produced a racemic mixture. Developing enantioselective synthetic strategies is crucial for studying the specific biological activities of each enantiomer, as chirality often plays a critical role in molecular recognition.

Flow Chemistry: The implementation of continuous flow technologies could enhance the safety and efficiency of key transformations, particularly those involving reactive intermediates like singlet oxygen, and facilitate larger-scale production for extensive biological screening.

Divergent Synthesis: Building upon strategies used for other Pallavicinia diterpenoids, a divergent approach starting from a common intermediate could facilitate the rapid generation of a library of Pallavicinolide A analogues. nih.gov This would be invaluable for structure-activity relationship (SAR) studies.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Biomimetic Synthesis | Mimics proposed biosynthetic pathways (e.g., Diels-Alder cycloaddition). nih.gov | Can provide insight into natural product formation; often stereochemically elegant. |

| Asymmetric Catalysis | Employs chiral catalysts to favor one enantiomer. | Access to enantiomerically pure material for biological evaluation. |

| C-H Functionalization | Directly converts C-H bonds to C-C or C-X bonds. | Reduces step count by avoiding pre-functionalization of substrates. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Improved safety, scalability, and reaction control. |

Comprehensive Elucidation of Biosynthetic Pathways

The biosynthetic pathway of this compound has not been fully elucidated. It is hypothesized to derive from a labdane-type diterpenoid precursor, similar to other members of the Pallavicinia family. acs.orgnih.gov Future research should aim to provide a detailed map of this pathway.

Key research objectives include:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of the source organism, likely a species of the liverwort genus Pallavicinia, will be essential to identify the genes encoding the enzymes responsible for the biosynthesis.

Enzyme Characterization: Identifying and characterizing the specific terpene synthases, cytochromes P450, and other enzymes involved in the cyclization and oxidation steps will provide a complete picture of the biosynthetic machinery.

Heterologous Expression: Expressing the identified biosynthetic genes in a heterologous host, such as yeast or E. coli, could enable sustainable production of this compound and its precursors, bypassing the need for extraction from natural sources.

Isotopic Labeling Studies: Feeding isotopically labeled precursors to the source organism or cell-free extracts can help trace the metabolic fate of atoms and confirm the proposed biosynthetic intermediates.

In-depth Mechanistic Studies of Biological Activities at the Cellular and Molecular Levels

While some related diterpenoids have been assessed for cytotoxicity, the biological activity profile of this compound remains largely unexplored. researchgate.net A critical future direction is the systematic investigation of its effects at the cellular and molecular levels to identify potential therapeutic applications.

A structured approach to this investigation would involve:

High-Throughput Screening: Testing this compound against a broad panel of cancer cell lines, pathogens (bacteria, fungi, viruses), and enzyme assays to identify initial "hits" or areas of notable bioactivity.

Target Identification: For any confirmed bioactivity, identifying the specific molecular target(s) is paramount. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to pinpoint protein binding partners. nih.gov

Phenotypic Profiling: Utilizing high-content imaging and other microscopy-based methods can reveal the morphological and phenotypic changes induced by the compound in cells, offering clues about its mechanism of action. wikipedia.org

Development of Advanced Spectroscopic and Computational Tools for Structural and Mechanistic Analysis

The complex, three-dimensional architecture of this compound, featuring multiple stereocenters and a caged ring system, presents a significant analytical challenge. While initial structural elucidation relied on standard NMR and X-ray crystallography techniques for related compounds acs.org, future research would benefit immensely from the application of more advanced analytical and computational methods.

Future research should leverage:

Advanced NMR Techniques: Employing techniques like residual dipolar coupling (RDC) NMR or solid-state NMR could provide more precise information on the solution-state conformation and dynamics of the molecule, which is crucial for understanding its interaction with biological targets.

Cryo-Electron Microscopy (Cryo-EM): For studying the interaction of this compound with a protein target, Cryo-EM could provide high-resolution structural data of the complex, revealing the binding mode in atomic detail.

Computational Chemistry: Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to:

Predict and confirm spectroscopic data (e.g., NMR chemical shifts). researchgate.net

Model the conformational landscape of the molecule.

Simulate the binding of this compound to potential protein targets, predicting binding affinities and key interactions. diva-portal.orgmdpi.comnih.gov

Investigate the transition states of key synthetic or biosynthetic reactions.

| Technique | Application for this compound Research |

| 2D NMR Spectroscopy | Elucidation of covalent structure and relative stereochemistry. |

| X-ray Crystallography | Determination of solid-state structure and absolute stereochemistry. |

| Cryo-Electron Microscopy | High-resolution structure of this compound bound to a protein target. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational flexibility over time. |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. |

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The unique scaffold of this compound makes it an attractive starting point for interdisciplinary research in chemical biology and medicinal chemistry. selvita.comcriver.comicr.ac.uk These fields focus on using small molecules to probe and manipulate biological systems and to develop new therapeutic agents.

Key opportunities include:

Development of Chemical Probes: By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to the this compound core, researchers can create chemical probes to study biological processes and identify cellular targets.

Structure-Activity Relationship (SAR) Studies: A library of synthetic analogues, generated through the advanced synthetic methods described in section 7.1, can be systematically tested to understand which parts of the molecule are essential for any observed biological activity. This knowledge is fundamental for designing more potent and selective compounds.

Lead Optimization: If a promising biological activity is discovered, medicinal chemists can work to optimize the molecule's properties (e.g., potency, selectivity, solubility, metabolic stability) to transform it into a viable drug candidate. nih.gov This involves iterative cycles of design, synthesis, and testing.

Targeted Drug Delivery: The complex structure of this compound could potentially be used as a unique scaffold to carry a cytotoxic payload to specific cells, for example, in the context of antibody-drug conjugates.

Q & A

Basic Research Questions

Q. What are the key structural and biosynthetic characteristics of Pallavicinolide A, and how are they experimentally validated?

- Methodological Answer : Structural elucidation of this compound relies on spectroscopic techniques (NMR, MS) and X-ray crystallography. Biosynthetic pathways are inferred via isotopic labeling (e.g., ¹³C, ²H) in precursor-feeding experiments, followed by LC-MS/MS analysis to trace metabolic incorporation . For validation, compare results with homologous compounds in the Marchantiophyta family and address discrepancies through computational modeling (e.g., density functional theory for NMR chemical shift predictions) .

Q. How can researchers design experiments to isolate this compound from natural sources with high purity?

- Methodological Answer : Optimize extraction using polarity-guided fractionation (e.g., hexane/ethyl acetate gradients) combined with countercurrent chromatography. Purity is assessed via HPLC-DAD and corroborated by NMR purity thresholds (>95%). Include negative controls (e.g., solvent blanks) to rule out contamination .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinase or protease targets) over broad cytotoxicity screens. Use dose-response curves (IC₅₀ calculations) with positive controls (e.g., staurosporine for kinase assays). Validate findings with orthogonal methods (e.g., SPR for binding affinity) to minimize false positives .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis of literature data, focusing on variables such as assay conditions (pH, temperature), cell lines, and compound stability (e.g., light sensitivity). Replicate conflicting experiments under standardized protocols, and use multivariate statistics (ANOVA with post hoc tests) to identify confounding factors . For in vivo discrepancies, compare pharmacokinetic parameters (e.g., bioavailability in rodent models) .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogs with modifications at the lactone ring or side chains, then evaluate bioactivity shifts via high-throughput screening. Pair experimental data with in silico SAR models (e.g., molecular docking, QSAR) to predict critical functional groups. Address synthetic challenges (e.g., stereoselectivity) using chiral catalysts or enzymatic resolution .

Q. How can researchers address the instability of this compound in aqueous environments during pharmacological studies?

- Methodological Answer : Conduct stability studies under physiological conditions (37°C, pH 7.4) with LC-MS monitoring. Stabilize the compound via formulation strategies (e.g., cyclodextrin encapsulation or liposomal delivery). Compare degradation kinetics with structural analogs to identify labile moieties .

Q. What experimental frameworks are recommended for studying this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathway perturbations. Validate targets using CRISPR/Cas9 knockouts or siRNA silencing. For in vivo relevance, employ tissue-specific knockout models and correlate findings with phenotypic outcomes (e.g., anti-inflammatory effects in murine colitis) .

Methodological Considerations

- Data Reproducibility : Document all experimental parameters (e.g., solvent batches, cell passage numbers) and adhere to FAIR data principles .

- Literature Review : Use systematic review protocols (PRISMA guidelines) to avoid bias in data synthesis .

- Ethical Compliance : For studies involving biological samples, obtain IRB approval and disclose sourcing (e.g., plant collection permits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.